Bienvenue dans la boutique en ligne BenchChem!

2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate

PARP-1 inhibition Bioisostere Anticancer

2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate (CAS 1255717-69-1) is a heterocyclic quinoxaline derivative supplied as a solid hydrate. It belongs to the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline (DTQ) family, which features a fused benzene–pyrazine ring system with two carbonyl groups at positions 2 and 3 and a carboxylic acid at position 6.

Molecular Formula C9H8N2O5
Molecular Weight 224.17 g/mol
CAS No. 1255717-69-1
Cat. No. B1464754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate
CAS1255717-69-1
Molecular FormulaC9H8N2O5
Molecular Weight224.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)NC(=O)C(=O)N2.O
InChIInChI=1S/C9H6N2O4.H2O/c12-7-8(13)11-6-3-4(9(14)15)1-2-5(6)10-7;/h1-3H,(H,10,12)(H,11,13)(H,14,15);1H2
InChIKeySNNRHFUJGUGCQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic Acid Hydrate (CAS 1255717-69-1) – Compound Identity, Class, and Procurement Context


2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate (CAS 1255717-69-1) is a heterocyclic quinoxaline derivative supplied as a solid hydrate [1]. It belongs to the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline (DTQ) family, which features a fused benzene–pyrazine ring system with two carbonyl groups at positions 2 and 3 and a carboxylic acid at position 6 [1]. The anhydrous analogue is registered under CAS 14121-55-2 and carries the ChemBridge scaffold ID 4003405, indicating its role as a screening building block [2]. Sigma-Aldrich distributes the compound (AldrichCPR CBR00717) as part of a collection of unique chemicals for early discovery, explicitly noting that no analytical data are collected for this product [3]. The molecule serves as a versatile scaffold for medicinal chemistry, particularly as a bioisostere of the phthalazinone core found in the PARP inhibitor Olaparib [4].

Why Generic Substitution Fails for 2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic Acid Hydrate


Simple interchange with other quinoxaline-6-carboxylic acid analogues (e.g., quinoxaline-6-carboxylic acid, CAS 6925-00-4; 2,3-dihydroxyquinoxaline-6-carboxylic acid) is precluded by the unique 2,3-dioxo substitution pattern of the target compound. The dioxo motif transforms the electron-deficient pyrazine ring into a hydrogen-bond donor/acceptor network that underpins both bioisosteric mimicry of phthalazinone [1] and metal-coordination geometry critical for constructing luminescent coordination polymers [2]. Substituting the dioxo groups with hydroxy or hydrogen abolishes the planar, hydrogen-bond-capable pharmacophore required for PARP-1 catalytic site engagement [1] and alters the ligand field strength sufficiently to change the dimensionality and optical band gap of the resulting metal–organic frameworks [2]. Furthermore, the hydrate form exhibits a distinct hydrogen-bonded three-dimensional solid-state architecture compared to the anhydrous form, as evidenced by single-crystal data showing a non-planar 2,3-dioxo-1,4-dihydroquinoxaline group (r.m.s. deviation 0.063 Å) that facilitates extended networks . These structural distinctions mean that generic replacement risks both pharmacological inactivity in target-based assays and divergent material properties in coordination chemistry applications.

Quantitative Differentiation Evidence for 2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic Acid Hydrate


PARP-1 Bioisosteric Scaffold Potency Relative to Olaparib

The 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold was explicitly used as a bioisosteric replacement for the phthalazinone core of Olaparib. Representative derivative 8a bearing the parent 6-carboxylic acid-derived sulfonohydrazide achieved a PARP-1 IC50 of 2.31 nM, and derivative 5 achieved 3.05 nM, both superior to Olaparib (IC50 = 4.40 nM) in the same cell-free enzymatic assay [1]. This demonstrates that the dioxoquinoxaline-6-carboxylic acid core can support potencies that exceed the clinical benchmark when properly elaborated.

PARP-1 inhibition Bioisostere Anticancer

Cellular Antiproliferative Activity in BRCA1-Mutant Breast Cancer vs. Olaparib

Derivative 5, built on the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid scaffold, exhibited an antiproliferative IC50 of 2.57 µM against the BRCA1-mutant MDA-MB-436 breast cancer cell line, compared to 8.90 µM for Olaparib under identical in vitro conditions [1]. This represents a 3.5-fold improvement in cellular potency.

Antiproliferative BRCA1-mutant MDA-MB-436

Ligand-Enabled Control of Coordination Polymer Dimensionality and Photophysics

When used as a ligand (H3L = 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid), the compound produces structurally distinct coordination polymers depending on the metal ion: a 1D comb-like chain with Mn(II) (complex 1) and a 2D layer-like architecture with Zn(II)/1,2,4-triazole (complex 2) [1]. The optical energy gap and luminescence properties were quantitatively characterized and differ between the two frameworks, demonstrating that the ligand's 2,3-dioxo and 6-carboxylic acid chelating mode directly determines framework topology and photophysical output [1]. In contrast, the 2,3-dihydroxy analogue (2,3-dihydroxyquinoxaline-6-carboxylic acid) forms stacking interactions rather than extended coordination networks, as it lacks the dioxo hydrogen-bond acceptor array .

Coordination polymers Luminescence Metal-organic frameworks

Hydrate Form Structural Advantages for Hydrogen-Bonded Network Assembly

Single-crystal structural analysis of the 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylic acid moiety reveals a significant deviation from planarity (r.m.s. deviation from the best plane = 0.063 Å), and the hydrate water molecule participates in an extended three-dimensional hydrogen-bonding architecture linking cations, chloride anions, and the carboxylic acid group . The anhydrous form (CAS 14121-55-2) lacks this structural feature. This non-planarity and water-mediated hydrogen-bond network are absent in the fully aromatic quinoxaline-6-carboxylic acid (CAS 6925-00-4), which adopts a planar conformation incapable of the same hydrogen-bond connectivity.

Hydrate Crystal engineering Hydrogen bonding

Optimal Application Scenarios for 2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic Acid Hydrate Based on Differentiated Evidence


PARP-1 Inhibitor Lead Generation via Phthalazinone Bioisostere Replacement

The 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid scaffold has been validated as a bioisostere of the phthalazinone core of Olaparib, with derivatives achieving PARP-1 IC50 values as low as 2.31 nM (vs. 4.40 nM for Olaparib) and cellular antiproliferative IC50 of 2.57 µM against BRCA1-mutant MDA-MB-436 cells (vs. 8.90 µM for Olaparib) . Medicinal chemistry teams pursuing novel PARP-1 intellectual property should procure the 6-carboxylic acid hydrate as the key intermediate for sulfonohydrazide elaboration, directly enabling access to this potent and selective chemotype.

Coordination Polymer and MOF Design Exploiting Dioxo Chelation and Carboxylate Bridging

The compound serves as a bifunctional ligand (H3L) capable of simultaneous dioxo chelation and carboxylate bridging, yielding structurally diverse 1D and 2D coordination polymers with tunable luminescence and optical band gaps depending on the metal ion selection . Materials researchers requiring ligands that reliably produce extended frameworks rather than discrete molecular stacks should select this dioxo-bearing hydrate over 2,3-dihydroxy or fully aromatic quinoxaline-6-carboxylic acid alternatives.

Crystal Engineering Leveraging Hydrate Water for Supramolecular Assembly

The hydrate form uniquely incorporates lattice water that mediates a three-dimensional hydrogen-bond network, as confirmed by single-crystal X-ray diffraction data showing a non-planar dioxo-quinoxaline core (r.m.s. deviation 0.063 Å) . Solid-state chemists designing hydrogen-bonded frameworks should explicitly order the hydrate (CAS 1255717-69-1) rather than the anhydrous form (CAS 14121-55-2) to ensure the presence of this structure-directing water molecule.

Fragment-Based Drug Discovery Targeting Bromodomain-Containing Proteins

A closely related 2,3-dioxo-quinoxaline derivative has demonstrated 2 µM affinity for the BRPF1 bromodomain with >100-fold selectivity over other subfamily IV bromodomains in competition binding assays . Although this specific data point derives from a substituted analogue, the parent 6-carboxylic acid scaffold provides the same dioxo-quinoxaline pharmacophore, making it a viable starting fragment for BRPF1-focused chemical biology or epigenetic probe development.

Quote Request

Request a Quote for 2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.